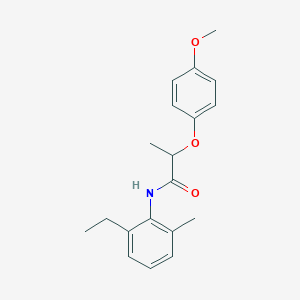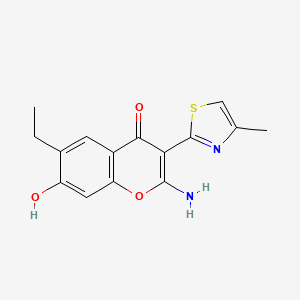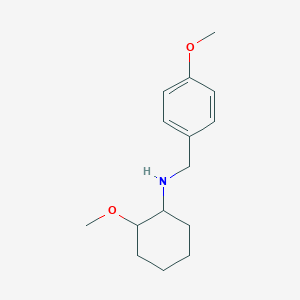
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate, also known as BCPM or N-0494, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of catechol-O-methyltransferase (COMT) and has been shown to have promising effects in various fields of research.
作用機序
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate is a potent inhibitor of COMT, an enzyme that plays a crucial role in the breakdown of catecholamines such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate increases the levels of these neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to potential therapeutic effects in Parkinson's disease. 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has several advantages for use in lab experiments. It is a potent inhibitor of COMT and has been shown to have promising effects in various fields of research. However, there are also some limitations to its use. 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate is a highly potent compound and requires careful handling and storage. It is also relatively expensive, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate. One potential area of research is the development of new therapeutic applications for this compound. 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has shown promise in the treatment of Parkinson's disease and breast cancer, but there may be other potential applications that have yet to be explored. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate and its potential mechanisms of action.
合成法
The synthesis of 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 3-methyl-4-piperidone, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained through purification and isolation methods.
科学的研究の応用
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has been extensively studied for its potential applications in various fields of research. It has been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Parkinson's disease. 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidinone acetate has also been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
特性
IUPAC Name |
acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO.C2H4O2/c1-11-17(22)10-16(12-2-6-14(19)7-3-12)21-18(11)13-4-8-15(20)9-5-13;1-2(3)4/h2-9,11,16,18,21H,10H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZMEFNPHIHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
